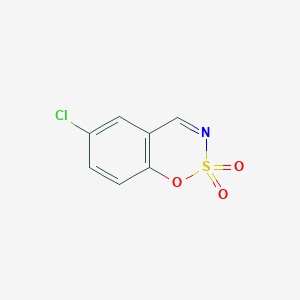

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

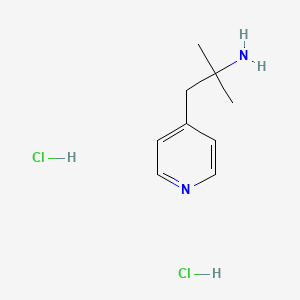

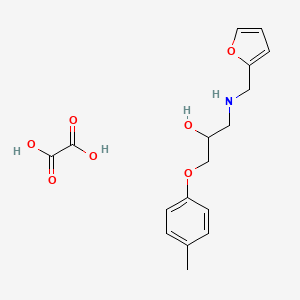

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide is a chemical compound with the molecular formula C7H4ClNO3S . It is used for research purposes.

Synthesis Analysis

The synthesis of 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide involves the reaction of corresponding 2-hydroxybenzaldehydes with sulfamoyl chloride . Another method involves the use of nickel (II) perchlorate hexahydrate and C28H28NOPRu in 2,2,2-trifluoroethanol .Molecular Structure Analysis

The molecular structure of 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide consists of a benzoxathiazine ring system .Chemical Reactions Analysis

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide can undergo various chemical reactions. For instance, it can react with terminal alkynes to provide the corresponding chiral propargylic sulfamidates .Physical And Chemical Properties Analysis

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide has a molecular weight of 217.63 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved sources.Scientific Research Applications

Drug Delivery Systems

Research has been conducted to study the possible interaction edges of C60 and doped fullerenes with 6-chloro-3-hydroxy-2-pyrazinecarboxamide in order to use the fullerene cage as a potential candidate to carry this compound . The calculated binding energies to the Si- and Al-doped fullerenes suggest that doping of fullerene nanocage enhances the interaction mechanism and alters the chemical and electronic properties .

Synthesis of Derivatives

A series of 1,2,3-benzoxathiazine-2,2-dioxides possessing various substituents in the 5, 7, or 8 position was obtained from corresponding 2-hydroxybenzaldehydes in their reaction with sulfamoyl chloride . These derivatives were prepared from aryl substituted 2-hydroxybenzaldehydes obtained from 3-, 4-, or 6-bromo-2-hydroxybenzaldehydes via a two-step protocol .

Growth-Stimulating Activity

Synthesized 1,4,2-benzodithiazine-1,1-dioxides exhibit growth-stimulating activity on monocotyledonous winter wheat “Bezosta” and dicotyledonous plants Barbarea arcuate .

Antiviral Compound

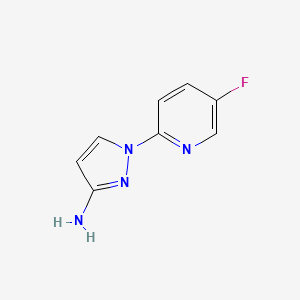

A pyrazinamide derivative, 6-fluoro-3-hydroxy-2-pyrazinecarboxamide, also known as favipiravir or T-705, is an antiviral compound for RNA viruses and a potential inhibitor of influenza virus replication . World Health Organization considers favipiravir as a potential antiviral candidate against Ebola virus .

Antihypertensive Applications

1,2,4-benzothiadiazine-1,1-dioxide, a similar compound to 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide, has been studied for its antihypertensive properties . This suggests potential antihypertensive applications for 1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide as well.

properties

IUPAC Name |

6-chloro-1,2λ6,3-benzoxathiazine 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-6-1-2-7-5(3-6)4-9-13(10,11)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJOTWFQOBRYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=NS(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Benzoxathiazine, 6-chloro-, 2,2-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbenzamide](/img/structure/B2628946.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide](/img/structure/B2628947.png)

![Methyl 2-(3,4-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2628949.png)

![N-butyl-3-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2628952.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2628960.png)